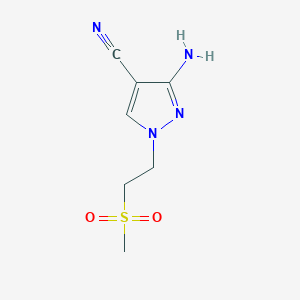

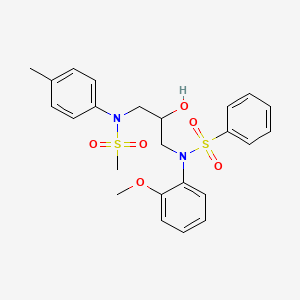

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used in various fields such as medicinal chemistry, industrial applications, and agricultural applications .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in recent years. A paper titled “Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo [1,5-a]Pyrimidines” discusses a simple route to 3-oxoalkanonitrile 5, a precursor of the title compounds . Another paper titled “Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4 …” discusses a multicomponent method of the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitrile .Molecular Structure Analysis

The molecular structure of “3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile” can be analyzed using various spectroscopic techniques. A paper titled “Enhanced structural and optical performance of the novel 3-[(5-amino-1 …” discusses the synthesis and molecular structure characterization of a similar compound .Chemical Reactions Analysis

Pyrazole derivatives have been involved in various chemical reactions. A paper titled “Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations” discusses the chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

The pyrazole nucleus, particularly with an amino group at the 3-position, is a valuable scaffold in medicinal chemistry. Compounds like 3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile have been studied for their potential as anticancer and anti-inflammatory agents. They can provide useful ligands for enzymes and receptors involved in cancer and inflammatory diseases .

Enzyme Inhibition: Targeting Kinases

Aminopyrazoles are known to act as inhibitors for various kinases, which are crucial in signal transduction pathways. By inhibiting specific kinases, these compounds can be used to treat diseases where such enzymes are dysregulated .

Anti-infective Agents

The structural framework of aminopyrazoles allows them to be effective against bacterial and viral infections. They can be designed to target specific proteins essential for the survival of pathogens .

Supramolecular Chemistry

Pyrazole derivatives are utilized in supramolecular chemistry due to their ability to form stable complexes with various molecules. This property is essential for creating new materials with specific functions .

Polymer Chemistry

In polymer chemistry, pyrazole-based compounds are used to modify polymers, enhancing their properties such as thermal stability and mechanical strength. This makes them valuable in the production of high-performance materials .

Agricultural Chemistry

Pyrazole compounds have applications in agriculture as well. They can be formulated into pesticides and herbicides, providing protection against a wide range of pests and weeds .

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and development of “3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the field of medicinal chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

Wirkmechanismus

Target of Action

It’s known that aminopyrazoles can provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases . They can also target important factors for bacterial and virus infections .

Mode of Action

Aminopyrazoles are known to interact with their targets, leading to changes in the function of the target proteins . For instance, some aminopyrazoles are reversible inhibitors of Bruton Kinase (BTK), a nonreceptor tyrosine kinase .

Biochemical Pathways

Aminopyrazoles are known to interact with various biochemical pathways, depending on their specific targets .

Result of Action

Aminopyrazoles are known to have various effects, depending on their specific targets . For instance, some aminopyrazoles have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .

Eigenschaften

IUPAC Name |

3-amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c1-14(12,13)3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVJZKHUDPNLBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN1C=C(C(=N1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one](/img/structure/B2994159.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2994161.png)

methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)

![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)

![7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)

![(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2994182.png)